4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . .Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by Kametani et al. (1972) explored the synthesis of narwedine-type enones via photochemical cyclisation involving compounds structurally related to 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide. This research highlights the compound's role in the synthesis of complex heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Kametani et al., 1972).
Radiosynthesis for Neuroreceptor Imaging : Mertens et al. (1994) described the radiosynthesis of a compound with structural similarities to this compound for imaging serotonin-5HT2-receptors. This underscores its potential application in developing tracers for neuroimaging and studying brain function (Mertens et al., 1994).
Photodynamic Therapy for Cancer Treatment : A 2020 study by Pişkin et al. introduced new compounds with structural elements similar to this compound for use in photodynamic therapy. This research suggests the compound's potential application in cancer treatment, emphasizing its role in producing singlet oxygen and its effectiveness as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Development of Brominated Aromatic Compounds : Research by Deacon and Farquharson (1976) on the synthesis and bromodemercuration of permercurated arenes includes derivatives that are structurally related to this compound. This study demonstrates the compound's utility in the development of brominated aromatic compounds, important in various chemical syntheses (Deacon & Farquharson, 1976).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYYEMJPXWFKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624653 | |
Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-56-7 | |
Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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